3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thienyl group, and an indolone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of a thienyl ketone with an indolone derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as potassium t-butoxide and may require microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as suprofen and articaine, which exhibit various pharmacological properties.
Indolone Derivatives: Compounds with the indolone structure, which are known for their diverse biological activities.
Uniqueness
3-HYDROXY-3-[2-(5-METHYLTHIOPHEN-2-YL)-2-OXOETHYL]-1-PROPYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thienyl and indolone moieties allows for a wide range of chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C18H19NO3S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-propylindol-2-one |
InChI |
InChI=1S/C18H19NO3S/c1-3-10-19-14-7-5-4-6-13(14)18(22,17(19)21)11-15(20)16-9-8-12(2)23-16/h4-9,22H,3,10-11H2,1-2H3 |
InChI Key |
QKIHKJJXJMWRJY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)C)O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)C)O |
Origin of Product |
United States |
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